B1164530 Cysteinyl Leukotriene HPLC Mixture I

Cysteinyl Leukotriene HPLC Mixture I

カタログ番号 B1164530
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This mixture contains all of the primary cysteinyl-leukotrienes derived from arachidonic acid. Contents: Leukotriene C4, Leukotriene D4, Leukotriene E4, Leukotriene F4, and N-acetyl Leukotriene E4 (5 µg each). The leukotrienes are 5-lipoxygenase metabolites most commonly associated with asthma, where they are one of the causative agents in anaphylaxis and bronchoconstriction. This product contains the primary CysLT, LTC4, produced by the addition of glutathione to LTA4 by the MAPEG-group enzyme LTC4 synthase. It also contains each of the sequential leukotriene metabolites, LTD4, LTE4, LTF4, and N-acetyl-LTE4. These metabolites span a very wide polarity range and separate well on reversed phase HPLC.

科学的研究の応用

Analysis in Respiratory Diseases

Cysteinyl leukotrienes (CysLTs), specifically leukotrienes C4, D4, and E4, have been analyzed in the context of respiratory diseases. In isolated human bronchi, the correlation between airway smooth muscle contraction and cysteinyl leukotriene production was studied, highlighting their role in bronchial responses (Bolla et al., 1997).

Role in Ischemia-Reperfusion Injury

Research involving hamster models has demonstrated that cysteinyl leukotrienes are mediators in ischemia-reperfusion injury. They were shown to promote leukocyte chemotaxis and adhesion, leading to microcirculatory failure after ischemia-reperfusion (Lehr et al., 1991).

Blood Clotting and Thromboembolic Events

The formation of cysteinyl leukotrienes during the clotting of whole human blood was observed, suggesting a potential role in thromboembolic events. This study used HPLC to identify a mixture of LTC4, LTD4, and LTE4 in the serum (Simmet & Luck, 1989).

Metabolic Studies

Studies have explored the metabolism of leukotrienes, particularly in conditions like γ-glutamyl transpeptidase deficiency. This research has provided insights into the synthesis and degradation pathways of cysteinyl leukotrienes (Mayatepek et al., 2004).

Receptor Characterization

The molecular and pharmacological characterization of human cysteinyl leukotriene receptors (CysLT1) was performed. This study provided a deeper understanding of the interaction between cysteinyl leukotrienes and their receptors, which is crucial for respiratory diseases like asthma (Lynch et al., 1999).

Assessment of Synthesis in Humans

Methods to measure LTE4, a metabolite of cysteinyl leukotrienes, have been developed, providing a reliable parameter to assess whole-body cysteinyl leukotriene synthesis in humans. This is particularly useful for monitoring the effects of diseases and drugs on leukotriene synthesis (Frölich, Fauler, & Tsikas, 1994).

Salivary Concentration in Asthma Patients

A study on aspirin-intolerant asthma (AIA) patients found higher concentrations of CysLTs in saliva compared to aspirin-tolerant patients and healthy subjects. This suggests that salivary CysLT concentration could be a diagnostic tool for AIA (Ono et al., 2011).

特性

製品名

Cysteinyl Leukotriene HPLC Mixture I

同義語

CysLT HPLC Mixture I

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。